molecular formula C19H18O4 B2856398 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 303094-61-3

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2856398
CAS No.: 303094-61-3
M. Wt: 310.349
InChI Key: YFCQDYWCKNCIBJ-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with ethoxy, 4-methoxyphenyl, and methyl groups. Its structure features a bicyclic chromen ring system with electron-donating substituents (ethoxy and methoxy) that influence its electronic properties, solubility, and reactivity. This compound shares structural motifs with bioactive flavonoids, which are often studied for their antioxidant, anti-inflammatory, and photophysical properties .

Properties

IUPAC Name

7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-4-22-15-9-10-16-17(11-15)23-12(2)18(19(16)20)13-5-7-14(21-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCQDYWCKNCIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303094-61-3
Record name 7-ETHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
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Preparation Methods

Reaction Sequence

  • Starting Materials :

    • 2-Hydroxy-5-ethoxyacetophenone (providing the ethoxy group at position 7 and methyl at position 2).
    • 4-Methoxybenzaldehyde (introducing the 4-methoxyphenyl group at position 3).
  • Condensation :
    The aldol condensation between 2-hydroxy-5-ethoxyacetophenone and 4-methoxybenzaldehyde is catalyzed by sodium hydroxide or potassium tert-butoxide in ethanol. This forms a chalcone intermediate.

  • Cyclization :
    The chalcone undergoes acid-catalyzed cyclization (e.g., sulfuric acid or polyphosphoric acid) to yield the chromen-4-one skeleton.

Optimization Insights

  • Yield : 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Regioselectivity : The ethoxy group at position 7 directs electrophilic substitution during cyclization, ensuring correct ring closure.

Michael Addition and Tandem Cyclization

This approach leverages a Michael addition to construct the chromenone backbone, followed by intramolecular cyclization.

Procedure

  • Michael Adduct Formation :
    1-(2-Hydroxy-5-ethoxyphenyl)butane-1,3-dione reacts with methyl vinyl ketone in the presence of triethylamine, forming a β-keto-enone intermediate.

  • Cyclization :
    The intermediate undergoes base-mediated cyclization (e.g., NaH in THF) to form the chromenone core.

Key Advantages

  • One-Pot Potential : Combines Michael addition and cyclization steps, reducing purification needs.
  • Yield : 68–82% under optimized conditions.

Solid Acid-Catalyzed One-Pot Synthesis

K10 montmorillonite, a cost-effective and recyclable solid acid catalyst, enables solvent-free synthesis of chromenones.

Protocol

  • Reactants :

    • 1-(2-Hydroxy-5-ethoxyphenyl)butane-1,3-dione.
    • 2,5-Dimethoxy-2,5-dihydrofuran (as a furan precursor).
  • Catalysis :
    Reactants are heated with K10 montmorillonite at 80°C for 6 hours, directly yielding the chromenone via tandem furan formation and cyclization.

Performance Metrics

  • Yield : 75–88%.
  • Green Chemistry Benefits : Eliminates toxic solvents and simplifies workup.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and reproducibility.

Process Design

  • Microreactor Setup :

    • Step 1 : Claisen-Schmidt condensation in a packed-bed reactor with immobilized base catalysts (e.g., Amberlyst A26).
    • Step 2 : Cyclization in a tubular reactor using H3PO4-coated silica beads.
  • Throughput :
    Achieves 90% conversion with a residence time of 15 minutes per step.

Synthesis of Derivatives for Structure-Activity Studies

Modifying substituents on the chromenone core aids in optimizing biological activity.

Case Study: Methyl Group Introduction

  • Method : Friedel-Crafts alkylation using methyl iodide and AlCl3.
  • Yield : 70% for 2-methyl substitution.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Scalability Key Advantage
Claisen-Schmidt 60–75 8–12 Moderate High regioselectivity
Michael Addition 68–82 6–8 High One-pot potential
K10 Montmorillonite 75–88 6 High Solvent-free, eco-friendly
Continuous Flow 90 0.5 Industrial Rapid, high throughput

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Issue : Competing ring closures may yield isomeric byproducts.
    • Solution : Use electron-donating groups (e.g., ethoxy) to direct cyclization.
  • Purification Complexity :

    • Issue : Chromenones often co-elute with unreacted starting materials.
    • Solution : Gradient elution chromatography with ethyl acetate/hexane (1:4 to 1:2).

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the chromen-4-one scaffold significantly alter physicochemical and biological properties. Below is a comparison of key analogs:

Compound Substituents Key Structural Differences
Target Compound 7-Ethoxy, 3-(4-methoxyphenyl), 2-methyl Baseline for comparison.
7-Ethoxy-3-(4-fluorophenyl)-2-methyl analog 4-Fluorophenyl instead of 4-methoxyphenyl Electron-withdrawing fluorine reduces electron density, potentially altering reactivity .
7-Hydroxy-3-(4-methoxyphenyl)-2-trifluoromethyl 7-Hydroxy, 2-trifluoromethyl Increased polarity due to hydroxy and trifluoromethyl groups; may enhance bioactivity .
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one 2-(Methylsulfonyl)phenyl, no ethoxy/methyl Sulfone group introduces strong electron-withdrawing effects, reducing π-electron delocalization .
7-Propoxy-3-(4-methoxy-3-nitrophenyl) analog 7-Propoxy, 3-(4-methoxy-3-nitrophenyl) Nitro group adds steric bulk and electron-withdrawing character, affecting photostability .

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance π-electron delocalization, leading to red-shifted absorption/emission spectra .
  • Electron-Withdrawing Groups (e.g., nitro, sulfonyl) : Reduce emission intensity and alter charge-transfer properties .

Key Observations :

  • Methylsulfonyl Derivatives : Higher yields (78%) due to straightforward oxidation .
  • Nitro-Containing Analogs : Lower yields likely due to side reactions during nitration .

Photophysical and Electronic Properties

Substituents modulate electronic transitions and solvent interactions:

Compound λmax (nm) Emission Behavior Solvent Effects
Target Compound Not reported Predicted intense emission due to ethoxy and methoxy donors. Polar solvents (e.g., DMF) may stabilize intramolecular charge transfer (ICT) .
2-(4-Methoxyphenyl) derivatives ~350–400 Reduced emission intensity with strong ICT; methoxy groups enhance red shifts . DMF interacts with methoxy, reducing π-delocalization and emission maxima .
2-(4-Chlorophenyl) derivatives ~320–370 Lower emission wavelength due to electron-withdrawing chlorine . Solvent polarity has minimal impact on emission .

Key Observations :

  • Methoxy vs. Chloro Substituents : Methoxy groups induce larger red shifts (~30 nm) compared to chloro .
  • Trifluoromethyl Groups : Likely quench fluorescence due to heavy atom effect .

Biological Activity

7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, with the CAS number 303094-61-3, is a synthetic flavonoid compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18O4
  • Molecular Weight : 310.3 g/mol
  • IUPAC Name : 7-ethoxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
  • SMILES Notation : CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent against oxidative damage .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In studies, it showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In vitro studies have indicated that this flavonoid can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its potential use in treating inflammatory conditions, including arthritis and other chronic inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression. The compound appears to target multiple signaling pathways involved in tumor growth and metastasis, making it a candidate for further development in cancer therapy .

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation.
  • Receptor Modulation : It could bind to receptors involved in cellular signaling pathways, leading to altered gene expression related to cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : By modulating ROS levels, the compound may protect cells from oxidative damage while promoting apoptosis in cancer cells .

Case Studies

StudyFindings
Antioxidant Study Demonstrated significant free radical scavenging activity with an IC50 value indicating strong antioxidant potential .
Antimicrobial Evaluation Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Anti-inflammatory Research Inhibited COX and LOX activities by over 50%, suggesting potential for anti-inflammatory drug development .
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A key step involves alkylation or etherification of a hydroxyl group using ethoxy substituents. For example, in related chromone derivatives, ethoxy groups are introduced via nucleophilic substitution under reflux conditions with ethanol and DMAP (4-dimethylaminopyridine), achieving yields of ~75% . Alternative routes use DMF (dimethylformamide) and K₂CO₃ as a base for alkylation, with column chromatography (petroleum ether/ethyl acetate) for purification, yielding ~66% . Critical factors include:

  • Temperature : Higher temperatures (e.g., 78°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol balances cost and efficiency.
  • Purification : Gradient elution in column chromatography resolves structurally similar byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for the ethoxy group’s triplet at δ ~1.3 ppm (CH₃) and quartet at δ ~4.0 ppm (CH₂). The 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons as doublets (δ ~6.8–7.5 ppm) .
  • ¹³C NMR : The carbonyl (C=O) appears at δ ~177 ppm, while methoxy and ethoxy carbons resonate at δ ~55–60 ppm .
  • IR Spectroscopy : Key stretches include C=O (~1647 cm⁻¹), aromatic C=C (~1465 cm⁻¹), and ether C-O (~1246 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated: 312.32 g/mol). Fragmentation patterns (e.g., loss of ethoxy or methoxy groups) confirm substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromone derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning, assay protocols, or cell-line specificity. For example:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity against Gram-positive bacteria, while ethoxy/methoxy substituents may reduce potency .
  • Anticancer Activity : Conflicting IC₅₀ values can be addressed by standardizing assays (e.g., MTT vs. SRB) and controlling for ROS (reactive oxygen species) interference .
  • Structural Comparisons : Use crystallographic data (via SHELXL ) to correlate bioactivity with bond angles and planarity of the chromone core. For instance, a planar structure enhances π-π stacking with DNA targets .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets, and how reliable are these models compared to experimental data?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict interactions with enzymes (e.g., COX-2 or topoisomerase II). The ethoxy group’s orientation in the hydrophobic pocket and hydrogen bonding with methoxy oxygen are critical .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) >3 Å suggests weak binding .
  • QSAR Models : Use descriptors like logP (lipophilicity) and polar surface area (PSA) to correlate structure with permeability. For this compound, predicted logP ~2.8 indicates moderate BBB penetration .
    • Validation : Compare computational IC₅₀ values with experimental results from kinase inhibition assays. Discrepancies >10% may indicate oversimplified force fields or missing solvent effects .

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